2-(3-Methoxyphenyl)pyridine
Overview
Description
“2-(3-Methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring attached to a methoxyphenyl group .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
Fluorescent Sensor Development : A study by Hagimori et al. (2011) reports the development of a water-soluble fluorescent probe based on the pyridine-pyridone skeleton, specifically designed for detecting Zn2+ ions. This probe showed a clear chelation enhanced fluorescence effect in the presence of Zn2+, indicating its potential as a sensitive fluorescent sensor (Hagimori et al., 2011).
Corrosion Inhibition : Ansari et al. (2015) explored the use of pyridine derivatives as corrosion inhibitors for steel in acidic environments. Their study found that certain pyridine derivatives, including those related to 2-(3-Methoxyphenyl)pyridine, showed high efficiency in protecting steel from corrosion, which is crucial for industrial applications (Ansari et al., 2015).
Insecticidal Properties : Research by Bakhite et al. (2014) on pyridine derivatives demonstrated significant insecticidal activity against cowpea aphids. This suggests that this compound and related compounds could be valuable in the development of new insecticides (Bakhite et al., 2014).
Ligand Synthesis and Molecular Structure : A study by Silva et al. (1997) involved the synthesis of new heterocyclic ligands, including derivatives of this compound, and explored their molecular structures. This research contributes to the broader understanding of the structural properties of such compounds and their potential applications in coordination chemistry (Silva et al., 1997).
pH-Triggered Molecular Switches : Tepper and Haberhauer (2012) studied 2-(2-Methoxyphenyl)pyridine derivatives as pH-triggered molecular switches. Their research provides insights into the development of molecular devices that can be controlled by pH changes, potentially useful in nanotechnology and material science (Tepper & Haberhauer, 2012).
Safety and Hazards
The safety data sheet for a similar compound, “3-(2-Methoxyphenyl)pyridine”, indicates that it is a hazardous substance . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for “2-(3-Methoxyphenyl)pyridine” and similar compounds could involve further exploration of their biological activities. For instance, a study on pyrano[2,3-c]pyrazole derivatives, which are structurally similar to pyridines, suggested that green multicomponent synthesis of these compounds could be a valuable research area .
Mechanism of Action
Target of Action
Pyridines and phenyl compounds are often used in the synthesis of drugs due to their ability to interact with various biological targets. They can bind to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, some pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some pyridine derivatives have shown inhibitory activity against influenza A .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-Methoxyphenyl)pyridine involves the reaction of 3-methoxypyridine with 3-bromobenzaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "3-methoxypyridine", "3-bromobenzaldehyde", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as ethanol or DMF)" ], "Reaction": [ "Step 1: Dissolve 3-methoxypyridine and 3-bromobenzaldehyde in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 2-(3-Methoxyphenyl)pyridine." ] } | |
CAS No. |
370878-65-2 |
Molecular Formula |
C13H10F3NO |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO/c1-18-11-4-2-3-9(7-11)12-6-5-10(8-17-12)13(14,15)16/h2-8H,1H3 |
InChI Key |
WNCPHYQOEBGTSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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